molecular formula C17H12ClNO2 B2613118 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 154869-06-4

6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2613118
CAS No.: 154869-06-4
M. Wt: 297.74
InChI Key: CDZCTMBUDWLODM-UHFFFAOYSA-N
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Description

“6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 154869-06-4. It has a molecular weight of 297.74 and its IUPAC name is 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 315°C .

Scientific Research Applications

Novel Synthesis Methods

Research into 6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid includes novel synthesis techniques. For instance, Raveglia et al. (1997) described a novel procedure for obtaining 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, which involves the synthesis of an amino intermediate and subsequent replacement with chlorine or bromine (Raveglia et al., 1997).

Antioxidant and Anti-diabetic Potential

Murugavel et al. (2017) explored the antioxidant activity of novel chloroquinoline derivatives, which showed promising results in reducing high glucose levels in the human body, indicating potential as anti-diabetic agents (Murugavel et al., 2017).

Antimicrobial Activities

The antimicrobial properties of chloroquinoline derivatives have been studied, with compounds showing efficacy against various microorganisms. Sarveswari and Vijayakumar (2016) synthesized chloroquinoline derivatives and evaluated their antibacterial and antifungal activities, finding effectiveness against several bacterial and fungal organisms (Sarveswari & Vijayakumar, 2016).

Synthetic Applications in Chemistry

This compound and its derivatives are used in various synthetic applications in chemistry. For example, Bhatt and Agrawal (2010) focused on the microwave-irradiated synthesis of quinoline derivatives, which demonstrated significant antimicrobial activity (Bhatt & Agrawal, 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound could involve further exploration of its potential as a Histone Deacetylase Inhibitor . Additionally, more research could be conducted to understand its synthesis and chemical reactions .

Properties

IUPAC Name

6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZCTMBUDWLODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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